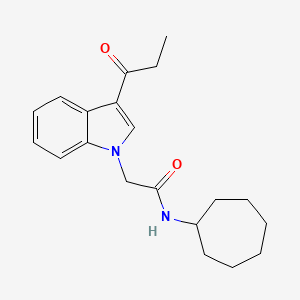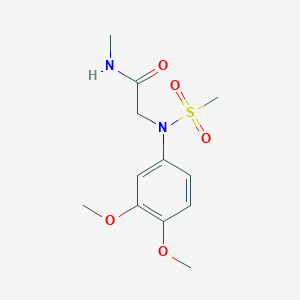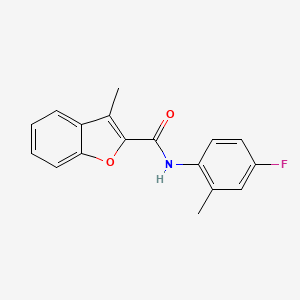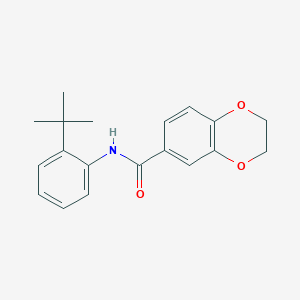![molecular formula C16H15N3O3 B5791186 2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5791186.png)
2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(4-nitrophenoxy)-2-methyl-1-[2-(4-nitrophenoxy)ethyl]benzimidazole or NVP-BEZ235. It is a dual inhibitor of PI3K and mTOR, which are two important signaling pathways involved in the regulation of cell growth and survival.
Mécanisme D'action
2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole inhibits the PI3K/mTOR signaling pathway by binding to the ATP-binding site of both PI3K and mTOR. This leads to the inhibition of downstream signaling pathways that regulate cell growth and survival. The compound also induces autophagy by inhibiting the Akt/mTOR pathway, which is involved in the regulation of autophagy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole depend on the specific application and concentration used. In cancer research, this compound has been shown to induce cell death, inhibit tumor growth, and reduce metastasis. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and reduce inflammation. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole in lab experiments is its dual inhibition of PI3K and mTOR, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of 2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole. One potential direction is the development of more potent and selective inhibitors of PI3K and mTOR. Another direction is the investigation of the compound's potential applications in other diseases such as cardiovascular diseases and infectious diseases. Additionally, the development of new formulations that improve the solubility and bioavailability of the compound may also be explored.
Méthodes De Synthèse
The synthesis of 2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole involves the reaction of 2-methylbenzimidazole with 4-nitrophenoxyacetic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction takes place in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature. The product is then purified by column chromatography using a suitable eluent.
Applications De Recherche Scientifique
2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and metabolic disorders. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer cells. It has also been shown to induce autophagy, a process that promotes cell death in cancer cells. In neurodegenerative diseases, 2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole has been shown to protect neurons from oxidative stress and reduce inflammation. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce glucose levels.
Propriétés
IUPAC Name |
2-methyl-1-[2-(4-nitrophenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-12-17-15-4-2-3-5-16(15)18(12)10-11-22-14-8-6-13(7-9-14)19(20)21/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELBMTPOEINEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5791125.png)

![1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinyl]ethanone](/img/structure/B5791142.png)




![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5791173.png)

![spiro[cyclopentane-1,6'-isoquino[1,2-b]quinazolin]-8'(5'H)-one](/img/structure/B5791203.png)
![2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5791212.png)
